molecular formula C25H26N4O3 B13442468 N-[[(2R,3S,4R)-4-[Bis[(3-cyanophenyl)methyl]amino]-3-hydroxyoxolan-2-yl]methyl]cyclopropanecarboxamide

N-[[(2R,3S,4R)-4-[Bis[(3-cyanophenyl)methyl]amino]-3-hydroxyoxolan-2-yl]methyl]cyclopropanecarboxamide

Cat. No.: B13442468
M. Wt: 430.5 g/mol
InChI Key: PXYMYAJOJMLOQT-SMIHKQSGSA-N
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Description

N-[[(2R,3S,4R)-4-[Bis[(3-cyanophenyl)methyl]amino]-3-hydroxyoxolan-2-yl]methyl]cyclopropanecarboxamide is a structurally complex molecule characterized by:

  • A cyclopropanecarboxamide core, known for its conformational rigidity and metabolic stability .
  • A 3-hydroxyoxolane (tetrahydrofuran) ring with stereochemical specificity (2R,3S,4R), which may enhance hydrogen-bonding interactions and influence bioavailability .

This compound’s unique architecture suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to stereochemistry and aromatic interactions.

Properties

Molecular Formula

C25H26N4O3

Molecular Weight

430.5 g/mol

IUPAC Name

N-[[(2R,3S,4R)-4-[bis[(3-cyanophenyl)methyl]amino]-3-hydroxyoxolan-2-yl]methyl]cyclopropanecarboxamide

InChI

InChI=1S/C25H26N4O3/c26-11-17-3-1-5-19(9-17)14-29(15-20-6-2-4-18(10-20)12-27)22-16-32-23(24(22)30)13-28-25(31)21-7-8-21/h1-6,9-10,21-24,30H,7-8,13-16H2,(H,28,31)/t22-,23-,24+/m1/s1

InChI Key

PXYMYAJOJMLOQT-SMIHKQSGSA-N

Isomeric SMILES

C1CC1C(=O)NC[C@@H]2[C@H]([C@@H](CO2)N(CC3=CC(=CC=C3)C#N)CC4=CC(=CC=C4)C#N)O

Canonical SMILES

C1CC1C(=O)NCC2C(C(CO2)N(CC3=CC(=CC=C3)C#N)CC4=CC(=CC=C4)C#N)O

Origin of Product

United States

Preparation Methods

The synthesis of N-[[(2R,3S,4R)-4-[Bis[(3-cyanophenyl)methyl]amino]-3-hydroxyoxolan-2-yl]methyl]cyclopropanecarboxamide involves multiple steps. One common synthetic route includes the following steps:

    Formation of the hydroxyoxolane ring: This step typically involves the reaction of a suitable diol with an epoxide under acidic or basic conditions.

    Introduction of the bis[(3-cyanophenyl)methyl]amino groups: This step involves the reaction of the hydroxyoxolane intermediate with 3-cyanobenzylamine in the presence of a suitable catalyst.

Chemical Reactions Analysis

N-[[(2R,3S,4R)-4-[Bis[(3-cyanophenyl)methyl]amino]-3-hydroxyoxolan-2-yl]methyl]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group in the oxolane ring can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The nitrile groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[[(2R,3S,4R)-4-[Bis[(3-cyanophenyl)methyl]amino]-3-hydroxyoxolan-2-yl]methyl]cyclopropanecarboxamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Materials Science: The unique structural features of this compound make it a potential candidate for the development of novel materials with specific properties, such as conductivity or optical activity.

    Biological Studies: This compound can be used as a probe or ligand in biological studies to investigate the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of N-[[(2R,3S,4R)-4-[Bis[(3-cyanophenyl)methyl]amino]-3-hydroxyoxolan-2-yl]methyl]cyclopropanecarboxamide is not well-documented. based on its structure, it is likely to interact with specific molecular targets through hydrogen bonding, hydrophobic interactions, and π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Research Findings and Hypothetical Implications

Physicochemical Properties
  • Solubility: The hydroxyoxolane and cyanophenyl groups may balance hydrophilicity and lipophilicity, improving membrane permeability compared to boronate esters () .
  • Stability: The cyclopropane ring resists metabolic oxidation, offering advantages over non-rigid analogues .

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